molecular formula C24H16O3S B2862619 4-((2E)-3-naphthylprop-2-enoyl)phenyl thiophene-2-carboxylate CAS No. 306730-11-0

4-((2E)-3-naphthylprop-2-enoyl)phenyl thiophene-2-carboxylate

Cat. No.: B2862619
CAS No.: 306730-11-0
M. Wt: 384.45
InChI Key: ZFKKCGFAMRHOSB-NTCAYCPXSA-N
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Description

4-((2E)-3-naphthylprop-2-enoyl)phenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a naphthyl group, and a phenyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is of particular interest due to its potential biological activities and its role in the development of advanced materials.

Preparation Methods

The synthesis of 4-((2E)-3-naphthylprop-2-enoyl)phenyl thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often require the use of sulfurizing agents, such as phosphorus pentasulfide (P4S10), and various catalysts to facilitate the formation of the thiophene ring . Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

4-((2E)-3-naphthylprop-2-enoyl)phenyl thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the thiophene ring or the attached aromatic groups.

Mechanism of Action

The mechanism of action of 4-((2E)-3-naphthylprop-2-enoyl)phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, some thiophene derivatives inhibit enzymes involved in cancer cell proliferation, while others may block inflammatory pathways .

Properties

IUPAC Name

[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O3S/c25-22(15-12-18-7-3-6-17-5-1-2-8-21(17)18)19-10-13-20(14-11-19)27-24(26)23-9-4-16-28-23/h1-16H/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKKCGFAMRHOSB-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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